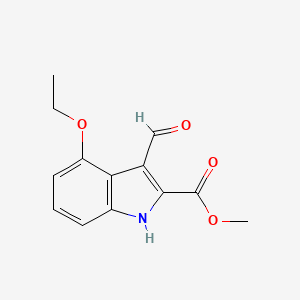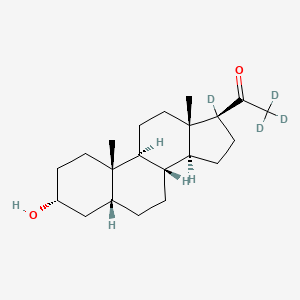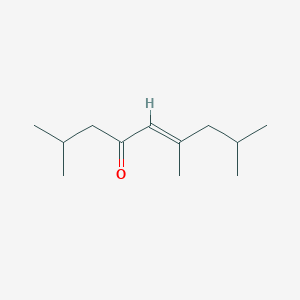
2,6,8-Trimethyl-non-5-en-4-one
Descripción general
Descripción
2,6,8-Trimethyl-non-5-en-4-one is an organic compound with the molecular formula C₁₂H₂₂O and a molecular weight of 182.3025 g/mol It is a ketone characterized by the presence of three methyl groups and a nonene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,8-Trimethyl-non-5-en-4-one typically involves the reaction of appropriate alkenes and ketones under controlled conditions. One common method involves the aldol condensation of 4-methyl-2-pentanone with 2-methyl-1-butene . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, followed by dehydration to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zeolites or metal oxides may be employed to enhance the reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 2,6,8-Trimethyl-non-5-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols depending on the reagent used.
Aplicaciones Científicas De Investigación
2,6,8-Trimethyl-non-5-en-4-one has several applications in scientific research:
Biology: The compound may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,6,8-Trimethyl-non-5-en-4-one involves its interaction with various molecular targets and pathways. As a ketone, it can act as an electrophile in nucleophilic addition reactions. The compound’s reactivity is influenced by the presence of the double bond and the methyl groups, which can affect its interaction with enzymes and other biological molecules .
Comparación Con Compuestos Similares
2,6,8-Trimethyl-5-nonen-4-one: A closely related compound with similar structural features.
4-Methyl-2-pentanone: Another ketone with a simpler structure but similar reactivity.
2-Nonene, 4,6,8-trimethyl: A related alkene with similar molecular weight and properties.
Uniqueness: 2,6,8-Trimethyl-non-5-en-4-one is unique due to its specific arrangement of methyl groups and the presence of a nonene chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and industrial applications.
Propiedades
IUPAC Name |
(E)-2,6,8-trimethylnon-5-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-9(2)6-11(5)8-12(13)7-10(3)4/h8-10H,6-7H2,1-5H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDBBNKHEUWCGE-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=CC(=O)CC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C(=C/C(=O)CC(C)C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



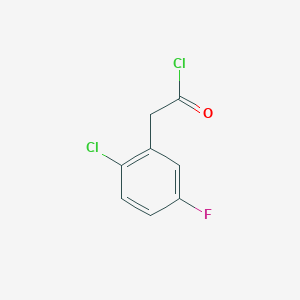

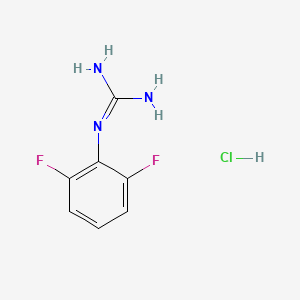
![Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B1433643.png)
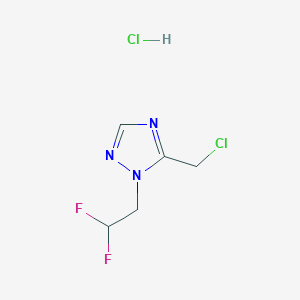
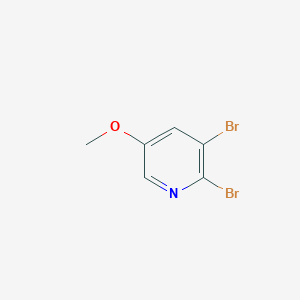
![2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1433646.png)

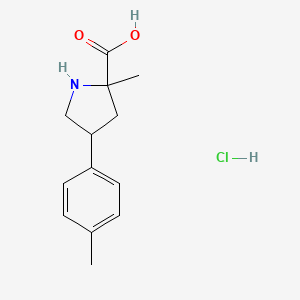
![2-[2-(2-Nitrophenyl)ethyl]benzoic acid](/img/structure/B1433653.png)
![oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1433654.png)
